molecular formula C20H15FN4O B6422573 N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1011408-39-1

N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No. B6422573
CAS RN: 1011408-39-1
M. Wt: 346.4 g/mol
InChI Key: XSUNOYQFDKJGQO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide, also known as F2PBD, is a novel small molecule that has been studied for its potential use in various scientific and medical applications. F2PBD is a derivative of the pyridin-2-yl-1H-1,3-benzodiazol-1-yl group, and has been found to have a variety of interesting properties.

Scientific Research Applications

N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has a variety of potential scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging and sensing applications, as well as for its ability to interact with DNA and other biomolecules. It has also been studied for its potential use in drug delivery systems, as an anti-cancer agent, and as a potential treatment for neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is still not fully understood. However, it is believed that N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide may interact with DNA and other biomolecules via a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. It is also believed that N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide may interact with proteins and other molecules to form complexes that can be used for drug delivery or other applications.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have found that N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can inhibit the growth of cancer cells, and may also have anti-inflammatory and antioxidant effects. In vivo studies have found that N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can reduce inflammation and oxidative stress, as well as reduce the severity of some neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and has a long shelf life, making it ideal for long-term storage. However, it is also relatively expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure its concentration in solution, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide research. It could be used in combination with other drugs to increase their efficacy and reduce side effects. It could also be used in combination with other imaging techniques to improve the accuracy of diagnosis and treatment. Additionally, it could be used to develop new drug delivery systems and treatments for neurological disorders. Finally, further research could be conducted to further elucidate its mechanism of action and to identify new potential applications.

Synthesis Methods

N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-fluoro-benzaldehyde with 2-pyridin-2-yl-1H-1,3-benzodiazol-1-yl acetamide in the presence of a basic catalyst. This reaction yields a mixture of N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide and its isomer, 2-pyridin-2-yl-1H-1,3-benzodiazol-1-yl acetamide. The mixture can then be separated by chromatography to obtain pure N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-14-7-1-2-8-15(14)23-19(26)13-25-18-11-4-3-9-16(18)24-20(25)17-10-5-6-12-22-17/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNOYQFDKJGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

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